molecular formula C6H11N5O2S B2709572 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine CAS No. 1797821-73-8

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine

Cat. No. B2709572
CAS RN: 1797821-73-8
M. Wt: 217.25
InChI Key: OWZCXRUWBHIBHL-UHFFFAOYSA-N
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Description

“1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is a compound that contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Triazole .


Synthesis Analysis

The synthesis of triazoles, including “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine”, has been a topic of interest in the field of organic chemistry. A common method involves the use of copper catalysts, K3PO4 as the base, and O2 as the oxidant . This enables an efficient synthesis of triazoles from amidines .


Molecular Structure Analysis

The molecular structure of “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is characterized by the presence of a triazole ring. Triazoles are nitrogen-containing heterocyclic compounds that can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . The 1H-1,2,4-triazole is more stable than the 4H-1,2,4-triazole .


Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .

Scientific Research Applications

Medicinal Chemistry

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has been investigated for its medicinal properties. Notably, it has shown c-Met inhibition , which is relevant in cancer research. The c-Met protein kinase plays a crucial role in cell signaling pathways related to cell growth, survival, and metastasis. Inhibiting c-Met can be a promising strategy for cancer therapy .

GABA A Modulation

This compound has also demonstrated GABA A allosteric modulating activity . GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .

Polymer Applications

The compound has been incorporated into polymers used in solar cells. Its properties contribute to enhancing the efficiency of energy conversion in photovoltaic devices. Polymers containing this heterocyclic unit show promise in renewable energy research .

BACE-1 Inhibition

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has demonstrated inhibition of (\beta)-secretase 1 (BACE-1) . BACE-1 is implicated in Alzheimer’s disease, and inhibiting it could potentially slow down disease progression .

Other Practical Applications

Beyond the mentioned fields, this compound may find applications in other areas, such as drug delivery, materials science, or catalysis. Researchers continue to explore its properties and potential uses.

Safety and Hazards

While specific safety and hazard information for “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is not available, it’s important to note that triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on harnessing its optimum antibacterial potential and dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O2S/c12-14(13,6-8-5-9-10-6)11-3-1-7-2-4-11/h5,7H,1-4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCXRUWBHIBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine

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